Cas no 2089301-59-5 (tert-Butyl 2-amino-4-methylnicotinate)

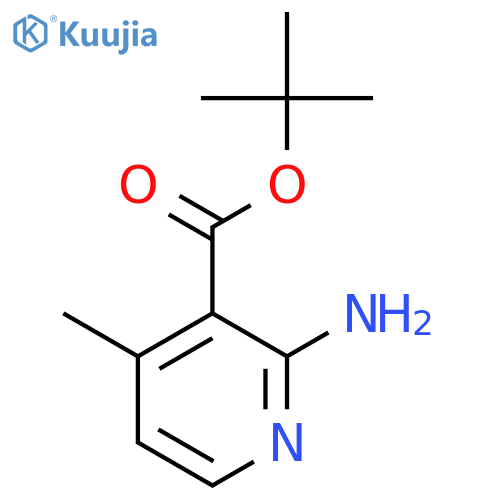

2089301-59-5 structure

商品名:tert-Butyl 2-amino-4-methylnicotinate

tert-Butyl 2-amino-4-methylnicotinate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL14694407

- tert-Butyl 2-amino-4-methylnicotinate

- 2089301-59-5

- EN300-6509242

- tert-butyl 2-amino-4-methylpyridine-3-carboxylate

-

- インチ: 1S/C11H16N2O2/c1-7-5-6-13-9(12)8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)

- InChIKey: NUBVSGXAOOFLFM-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C(N)=NC=CC=1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

tert-Butyl 2-amino-4-methylnicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6509242-2.5g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 2.5g |

$1428.0 | 2023-05-31 | ||

| Enamine | EN300-6509242-5.0g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 5g |

$2110.0 | 2023-05-31 | ||

| Enamine | EN300-6509242-0.25g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 0.25g |

$670.0 | 2023-05-31 | ||

| Enamine | EN300-6509242-10.0g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 10g |

$3131.0 | 2023-05-31 | ||

| Enamine | EN300-6509242-0.5g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 0.5g |

$699.0 | 2023-05-31 | ||

| Enamine | EN300-6509242-0.05g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 0.05g |

$612.0 | 2023-05-31 | ||

| Enamine | EN300-6509242-0.1g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 0.1g |

$640.0 | 2023-05-31 | ||

| Enamine | EN300-6509242-1.0g |

tert-butyl 2-amino-4-methylpyridine-3-carboxylate |

2089301-59-5 | 1g |

$728.0 | 2023-05-31 |

tert-Butyl 2-amino-4-methylnicotinate 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2089301-59-5 (tert-Butyl 2-amino-4-methylnicotinate) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量